molecular formula C19H21BrN2O5 B2640832 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 449156-62-1

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2640832
CAS No.: 449156-62-1
M. Wt: 437.29
InChI Key: WULPWRWDPLTNIX-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of bromine, tert-butyl, methoxy, and nitro functional groups attached to a phenoxyacetamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenol ring.

    Alkylation: Addition of a tert-butyl group to the brominated phenol.

    Etherification: Formation of the phenoxy group by reacting the brominated, tert-butylated phenol with an appropriate acylating agent.

    Nitration: Introduction of a nitro group to the phenyl ring.

    Amidation: Formation of the acetamide linkage by reacting the phenoxy compound with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tert-butyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of functional groups like nitro and bromine can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(4-bromo-2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide
  • 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-chlorophenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide may confer distinct chemical and biological properties compared to its analogs. The presence of both methoxy and nitro groups can significantly impact its electronic properties and reactivity.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O5/c1-19(2,3)14-9-12(20)5-7-16(14)27-11-18(23)21-15-10-13(22(24)25)6-8-17(15)26-4/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULPWRWDPLTNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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